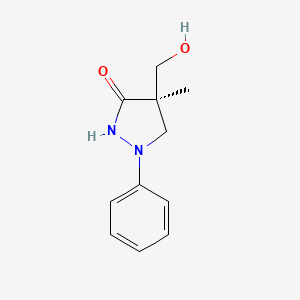

(4r)-4-(Hydroxymethyl)-4-methyl-1-phenylpyrazolidin-3-one

描述

(4r)-4-(Hydroxymethyl)-4-methyl-1-phenylpyrazolidin-3-one is a chiral compound with significant interest in various fields of scientific research. This compound is characterized by its unique structure, which includes a pyrazolidinone ring substituted with hydroxymethyl, methyl, and phenyl groups. Its stereochemistry is defined by the (4R) configuration, which plays a crucial role in its chemical behavior and biological activity.

准备方法

Synthetic Routes and Reaction Conditions

The synthesis of (4r)-4-(Hydroxymethyl)-4-methyl-1-phenylpyrazolidin-3-one typically involves the following steps:

Starting Materials: The synthesis begins with readily available starting materials such as phenylhydrazine and methylglyoxal.

Formation of Pyrazolidinone Ring: The reaction between phenylhydrazine and methylglyoxal under acidic or basic conditions leads to the formation of the pyrazolidinone ring.

Introduction of Hydroxymethyl Group: The hydroxymethyl group is introduced through a hydroxymethylation reaction, often using formaldehyde and a suitable catalyst.

Stereoselective Synthesis: The stereochemistry is controlled using chiral catalysts or chiral auxiliaries to ensure the (4R) configuration.

Industrial Production Methods

Industrial production of this compound may involve large-scale batch or continuous flow processes. These methods optimize reaction conditions, such as temperature, pressure, and catalyst concentration, to achieve high yields and purity. The use of automated systems and advanced analytical techniques ensures consistent quality and scalability.

化学反应分析

Electron-Transfer Reactions with Hydroquinones and Ascorbic Acid

This compound participates in redox reactions as an oxidizing agent. Kinetic studies reveal its radical form reacts with hydroquinones and ascorbic acid in aqueous solutions (pH 6.5–9.5) :

Key Findings

Mechanism :

The pyrazolidinone radical abstracts an electron from hydroquinones (QH₂), forming semiquinone intermediates (QH- ). Reproportionation of QH- with unreacted QH₂ generates quinone (Q), causing autocatalysis. Sulfite mitigates this by trapping Q . For ascorbic acid, direct oxidation occurs without autocatalysis .

Oxidation Reactions

The hydroxymethyl group (-CH₂OH) is susceptible to oxidation under strong conditions :

Proposed Pathways

| Reaction Conditions | Expected Product | Supporting Evidence |

|---|---|---|

| Strong oxidizing agents (e.g., KMnO₄, CrO₃) | 4-Methyl-1-phenylpyrazolidin-3-one-4-carboxylic acid | Analogous alcohol oxidation trends |

Safety Note : Incompatibility with strong oxidizers is documented, though specific reaction products require further validation .

Synthetic Utility

While not a direct reaction of the compound, its synthesis involves a cyclic sulfite intermediate reacting with aromatic hydrazines :

textCyclic sulfite + Aromatic hydrazine → 4-Hydroxymethylpyrazolidinone derivative

This method highlights the compound’s role as a precursor in heterocyclic chemistry .

Biological Redox Interactions

The compound induces methemoglobinemia and respiratory depression in mammals, suggesting interaction with heme proteins or electron transport chains . Exact biological redox mechanisms remain uncharacterized.

Stability and Degradation

-

Thermal Stability : Stable under normal conditions but decomposes at unspecified high temperatures .

-

Hydrolysis : No direct data, but the lactam ring may undergo hydrolysis under acidic/basic conditions to yield linear amides.

Theoretical Insights

Kinetic data align with Marcus theory, where electron-transfer rates correlate with thermodynamic driving force (ΔG°) . The stereochemistry (4R) may influence reaction stereoselectivity, though experimental evidence is lacking .

科学研究应用

Synthesis Overview

The synthesis of (4R)-4-(Hydroxymethyl)-4-methyl-1-phenylpyrazolidin-3-one typically involves:

- Starting Materials : Phenylhydrazine and methylglyoxal.

- Formation of Pyrazolidinone Ring : Reaction under acidic or basic conditions.

- Hydroxymethylation : Introduction of the hydroxymethyl group using formaldehyde.

- Stereoselective Control : Utilization of chiral catalysts to ensure the (4R) configuration.

Chemistry

The compound serves as a crucial building block in organic synthesis and is employed as a chiral auxiliary in asymmetric synthesis. Its unique stereochemistry allows for the development of complex organic molecules with specific configurations.

Biology

In biological research, this compound is utilized to study enzyme mechanisms and probe biological pathways. It has been shown to interact with various enzymes, potentially modulating their activity and influencing biochemical pathways like inflammatory signaling and oxidative stress response.

Medicine

The compound exhibits potential therapeutic applications:

- Anti-inflammatory Agent : Studies have indicated its effectiveness in reducing inflammation in animal models.

- Pharmaceutical Development : Its unique structure has been explored for developing novel pharmaceuticals targeting specific diseases.

Industry

In industrial applications, this compound is used in:

- The production of specialty chemicals.

- As an intermediate in the synthesis of agrochemicals and dyes.

Case Studies

-

Study on Anti-inflammatory Effects :

- A study demonstrated that this compound significantly reduced inflammation markers in rats subjected to induced inflammation, showcasing its potential as an anti-inflammatory agent.

-

Enzyme Interaction Analysis :

- Research indicated that the compound interacts with cyclooxygenase enzymes, influencing prostaglandin synthesis, which is critical in inflammatory responses.

-

Synthesis of Novel Pharmaceuticals :

- The compound has been used as a precursor in synthesizing new drug candidates aimed at treating chronic pain and inflammatory diseases, highlighting its versatility in medicinal chemistry.

作用机制

The mechanism of action of (4r)-4-(Hydroxymethyl)-4-methyl-1-phenylpyrazolidin-3-one involves its interaction with specific molecular targets and pathways:

Molecular Targets: The compound may interact with enzymes, receptors, or other proteins, modulating their activity.

Pathways Involved: It can influence various biochemical pathways, such as inflammatory signaling, oxidative stress response, and metabolic processes.

相似化合物的比较

Similar Compounds

(4S)-4-(hydroxymethyl)-4-methyl-1-phenyl-3-pyrazolidinone: The enantiomer of the compound with different stereochemistry.

4-(hydroxymethyl)-4-methyl-1-phenyl-3-pyrazolidinone: Without specific stereochemistry.

4-methyl-1-phenyl-3-pyrazolidinone: Lacking the hydroxymethyl group.

Uniqueness

(4r)-4-(Hydroxymethyl)-4-methyl-1-phenylpyrazolidin-3-one is unique due to its specific (4R) configuration, which imparts distinct chemical and biological properties. This stereochemistry can influence its reactivity, interaction with biological targets, and overall efficacy in various applications.

生物活性

(4R)-4-(Hydroxymethyl)-4-methyl-1-phenylpyrazolidin-3-one, also known as Dimezone S, is a pyrazolidinone derivative that has garnered attention for its diverse biological activities. This compound features a unique structure that contributes to its pharmacological properties, making it a subject of interest in medicinal chemistry and toxicology.

- IUPAC Name : 4-(Hydroxymethyl)-4-methyl-1-phenyl-3-pyrazolidone

- CAS Number : 13047-13-7

- Molecular Formula : C11H14N2O2

- Molecular Weight : 206.245 g/mol

- SMILES : CC1(CO)CN(NC1=O)C1=CC=CC=C1

- InChIKey : DSVIHYOAKPVFEH-UHFFFAOYNA-N

Biological Activity Overview

The biological activity of this compound has been studied in various contexts, including its effects on the central nervous system and its potential therapeutic applications.

Pharmacological Effects

Research indicates that this compound exhibits significant pharmacological effects, including:

- CNS Effects : Studies have shown that this compound can cause respiratory depression and somnolence in animal models, particularly noted in acute inhalation studies . These effects suggest potential applications in sedation or anesthetic contexts.

- Methemoglobinemia Risk : The compound has been associated with methemoglobinemia, a condition where hemoglobin is altered to methemoglobin, reducing its oxygen-carrying capacity. This effect was observed in acute inhalation studies on unspecified mammal species .

Toxicological Profile

The toxicological profile of this compound reveals several adverse effects:

Case Studies and Research Findings

Several studies have investigated the biological activity of this compound, providing insights into its mechanisms and potential therapeutic uses.

- Acute Toxicity Studies : In one study involving rats, the administration of lethal doses resulted in significant changes in liver and spleen weights, alongside alterations in peripheral motor nerve recordings. These findings underscore the compound's neurotoxic potential and warrant caution in its use .

- Screening Assays : A dissertation highlighted the development of screening assays to evaluate compounds similar to this compound for their ability to inhibit bacterial secretion systems, suggesting potential antibacterial applications .

属性

IUPAC Name |

(4R)-4-(hydroxymethyl)-4-methyl-1-phenylpyrazolidin-3-one | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C11H14N2O2/c1-11(8-14)7-13(12-10(11)15)9-5-3-2-4-6-9/h2-6,14H,7-8H2,1H3,(H,12,15)/t11-/m1/s1 | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

DSVIHYOAKPVFEH-LLVKDONJSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1(CN(NC1=O)C2=CC=CC=C2)CO | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

C[C@@]1(CN(NC1=O)C2=CC=CC=C2)CO | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C11H14N2O2 | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

206.24 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。